Ethyl benzo[d]isothiazole-6-carboxylate
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Overview
Description
Ethyl benzo[d]isothiazole-6-carboxylate is a heterocyclic compound that belongs to the class of isothiazoles. Isothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agrochemicals, and industrial applications. The structure of this compound consists of a benzene ring fused to an isothiazole ring, with an ethyl ester group attached to the carboxylate position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl benzo[d]isothiazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophenol with ethyl chloroformate in the presence of a base to form the isothiazole ring. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
Ethyl benzo[d]isothiazole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the isothiazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid as a solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.
Substitution: Halogenating agents, nucleophiles like amines or thiols, solvents such as dichloromethane or ethanol.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Halogenated derivatives, substituted isothiazoles.
Scientific Research Applications
Ethyl benzo[d]isothiazole-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents with improved efficacy and reduced side effects.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl benzo[d]isothiazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Ethyl benzo[d]isothiazole-6-carboxylate can be compared with other similar compounds, such as:
Benzo[d]isothiazole: Lacks the ethyl ester group, which may affect its reactivity and biological activity.
Ethyl benzo[d]thiazole-6-carboxylate: Contains a thiazole ring instead of an isothiazole ring, leading to different chemical and biological properties.
Ethyl benzo[d]oxazole-6-carboxylate: Contains an oxazole ring, which can also influence its reactivity and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical reactivity and potential biological activities compared to its analogs.
Properties
Molecular Formula |
C10H9NO2S |
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Molecular Weight |
207.25 g/mol |
IUPAC Name |
ethyl 1,2-benzothiazole-6-carboxylate |
InChI |
InChI=1S/C10H9NO2S/c1-2-13-10(12)7-3-4-8-6-11-14-9(8)5-7/h3-6H,2H2,1H3 |
InChI Key |
ZWGPUXKOFCSLDN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)C=NS2 |
Origin of Product |
United States |
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